1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE
Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with 4-methyl-2-pyrimidinethiol in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the quinoline and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- **1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE shares structural similarities with other quinoline and pyrimidine derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with various biological activities.
Pyrimidine: A heterocyclic aromatic organic compound found in nucleic acids.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-8-9-17-16(18-12)21-11-15(20)19-10-4-6-13-5-2-3-7-14(13)19/h2-3,5,7-9H,4,6,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXIMPFRHODEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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